N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFWCXBKUONJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur-containing groups.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological processes involving sulfur metabolism or imidazole-containing enzymes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the thioether linkage can undergo redox reactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Imidazole-Thioacetamide Scaffolds
Substituent Variations on the Imidazole Ring
- N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)imidazol-2-yl]thio]acetamide (): Structure: Benzothiazole replaces cyclopentyl, with p-tolyl or nitro groups on the imidazole. Bioactivity: Exhibited cytotoxicity against C6 glioma and HepG2 cells (IC50 ~15.67 µg/mL) and A549 lung adenocarcinoma cells . SAR: Nitro groups enhance antiproliferative activity compared to methyl substituents.
- N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (): Structure: Benzofuran and bromophenyl substituents. Synthesis: High-yield (96%) via copper-catalyzed coupling.
Variations in the Acetamide Side Chain
Functional Analogues with Triazole/Thiazole-Thioacetamide Cores
A. Triazole-Containing Derivatives ():
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m): Structure: Triazole replaces imidazole; naphthalene and aryl groups. Synthesis: Click chemistry (Cu(I)-catalyzed) with yields >90% .
B. Thiazole-Containing Derivatives ():
Bioactivity Comparison
Biological Activity
N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H18N4S, featuring a cyclopentyl group, an imidazole ring, and a thioacetamide moiety. The synthesis typically involves the reaction of cyclopentylamine with an appropriate imidazole derivative under controlled conditions to form the target compound.
Synthetic Route Overview
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Cyclopentylamine + m-tolylimidazole | Formation of the thioether linkage |
| 2 | Acetic anhydride or acetic acid | Acetylation to form the final product |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioacetamide derivatives can inhibit bacterial growth effectively. A related compound demonstrated an IC50 value of 0.37 µM against Leishmania donovani, indicating strong antiparasitic activity .
Anticancer Potential
The anticancer properties of this compound are also notable. In vitro studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines. For example, a similar imidazole compound was reported to inhibit glioma cell proliferation through multiple pathways, including AKT and mTORC1 inhibition .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The imidazole ring can interact with specific enzymes or receptors, modulating their activity.
- Covalent Bonding : The thioacetamide moiety may form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thioamide derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC).
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-cyclopentyl... | 8 | Staphylococcus aureus |
| N-cyclopentyl... | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
A comparative analysis of various imidazole derivatives indicated that this compound exhibited significant cytotoxicity against human cancer cell lines. The results were quantified using an MTT assay.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-cyclopentyl... | 12 | A549 (Lung cancer) |
| N-cyclopentyl... | 15 | HeLa (Cervical cancer) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
